![molecular formula C18H15N3S B14420132 1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine CAS No. 87035-01-6](/img/structure/B14420132.png)
1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a naphthalene moiety attached to an imidazopyridine core via a sulfanyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through the cyclization of 2,3-diaminopyridine with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene moiety is introduced via a nucleophilic substitution reaction, where a naphthylmethyl halide reacts with the imidazopyridine core in the presence of a base.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated reaction setups are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the naphthalene moiety, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Halogenated naphthylmethyl derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfanyl derivatives.
Substitution: Halogenated naphthylmethyl-imidazopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms and substituents.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities and applications.
Imidazo[4,5-c]quinoline: Contains a quinoline moiety instead of a naphthalene moiety.
Uniqueness
1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine is unique due to its specific combination of the naphthalene moiety and the sulfanyl linkage, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
87035-01-6 |
|---|---|
Molekularformel |
C18H15N3S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-methyl-4-(naphthalen-1-ylmethylsulfanyl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C18H15N3S/c1-21-12-20-17-16(21)9-10-19-18(17)22-11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,12H,11H2,1H3 |
InChI-Schlüssel |
ZWCWRTDFKCSDFO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C=CN=C2SCC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


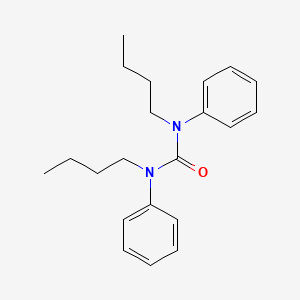
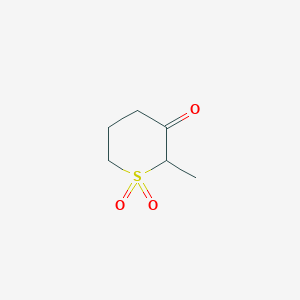
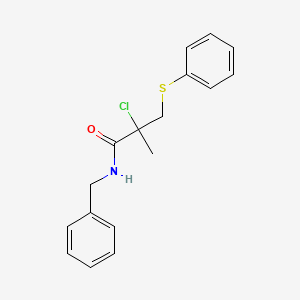
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
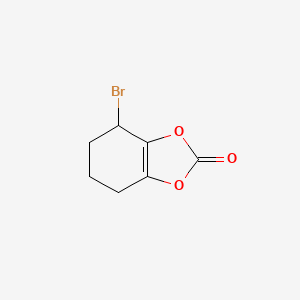
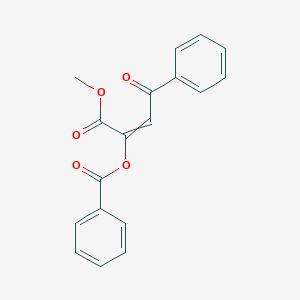
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)

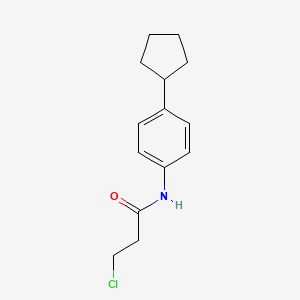

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
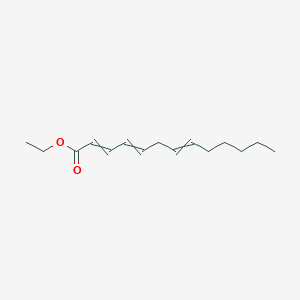
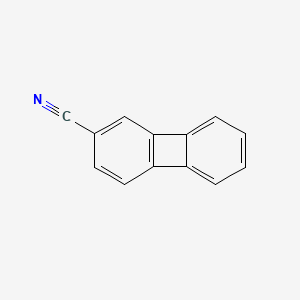
![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
